REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4](=[O:28])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:15][CH:14]([Si](C)(C)C4C=CC=CC=4)[CH:13]([CH2:25][OH:26])[C:12]3=[CH2:27])[C:9]=2[N:10]=1.C(O)(=[O:31])C>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:28])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:15][CH:14]([OH:31])[CH:13]([CH2:25][OH:26])[C:12]3=[CH2:27])[C:9]=2[N:10]=1
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)[Si](C1=CC=CC=C1)(C)C)CO)=C)=O
|
Name
|
|
Quantity
|
40.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-L 3-necked round bottomed flask, oven dried
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous KOH (10 N, ˜220 mL)
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was warmed to 70° C.
|
Type
|
STIRRING
|
Details
|
stirred for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 5–10° C
|
Type
|
ADDITION
|
Details
|
Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove most of the MeOH
|
Type
|
TEMPERATURE
|
Details
|
The resulting yellow semi-solid was cooled to −5° C.
|
Type
|
ADDITION
|
Details
|
concentrated HCl (˜55 mL) added
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum for 16 hours
|
Duration
|
16 h
|
Type
|
DISSOLUTION
|
Details
|
The solid was redissolved in water (600 mL) at 90° C
|
Type
|
TEMPERATURE
|
Details
|
The clear solution was cooled to ˜60–55° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The resulting white crystalline solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C. for 16 hours
|
Duration
|
16 h
|
Reaction Time |
4 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4](=[O:28])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:15][CH:14]([Si](C)(C)C4C=CC=CC=4)[CH:13]([CH2:25][OH:26])[C:12]3=[CH2:27])[C:9]=2[N:10]=1.C(O)(=[O:31])C>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:28])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:15][CH:14]([OH:31])[CH:13]([CH2:25][OH:26])[C:12]3=[CH2:27])[C:9]=2[N:10]=1
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)[Si](C1=CC=CC=C1)(C)C)CO)=C)=O
|
Name
|
|
Quantity
|
40.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-L 3-necked round bottomed flask, oven dried
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous KOH (10 N, ˜220 mL)
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was warmed to 70° C.
|
Type
|
STIRRING
|
Details
|
stirred for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 5–10° C
|
Type
|
ADDITION
|
Details
|
Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove most of the MeOH
|
Type
|
TEMPERATURE
|
Details
|
The resulting yellow semi-solid was cooled to −5° C.
|
Type
|
ADDITION
|
Details
|
concentrated HCl (˜55 mL) added
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum for 16 hours
|
Duration
|
16 h
|
Type
|
DISSOLUTION
|
Details
|
The solid was redissolved in water (600 mL) at 90° C
|
Type
|
TEMPERATURE
|
Details
|
The clear solution was cooled to ˜60–55° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The resulting white crystalline solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C. for 16 hours
|
Duration
|
16 h
|
Reaction Time |
4 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |